molecular formula C11H9F3O B8201134 2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene

2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene

Cat. No.: B8201134
M. Wt: 214.18 g/mol
InChI Key: ZOJIGYSRQMEFJL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and fluoro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene typically involves the reaction of 2,2-difluoroethanol with an appropriate ethynyl and fluoro-substituted benzene derivative. One common method includes dissolving the starting materials in a suitable solvent such as tetraethylene glycol dimethyl ether, followed by the addition of a base like sodium hydroxide. The reaction mixture is then heated to around 140°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation under reduced pressure ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoroethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, leading to irreversible inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
  • Hexakis(2,2-difluoroethoxy)phosphazene

Uniqueness

The presence of both ethynyl and fluoro groups on the benzene ring distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-3-8-5-9(12)4-7(2)11(8)15-6-10(13)14/h1,4-5,10H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIGYSRQMEFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(F)F)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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